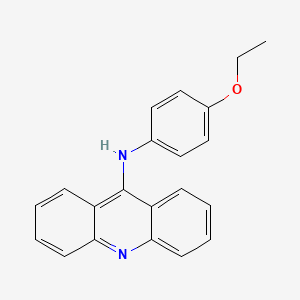

N-(4-ethoxyphenyl)acridin-9-amine

Descripción

Propiedades

Fórmula molecular |

C21H18N2O |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

N-(4-ethoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23) |

Clave InChI |

XVEBRLBGCRNIRF-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N-(4-etoxi-fenil)acridin-9-amina generalmente involucra la condensación de una amina primaria con un aldehído aromático o un ácido carboxílico aromático en presencia de ácidos minerales fuertes como el ácido sulfúrico o el ácido clorhídrico, seguido de deshidrogenación Además, se han reportado reacciones asistidas por microondas utilizando p-fenilendiamina y ácido p-toluensulfónico como catalizador en metanol para la síntesis de derivados de acridina similares .

Análisis De Reacciones Químicas

N-(4-etoxi-fenil)acridin-9-amina sufre varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Sustitución electrofílica: Esta reacción implica el reemplazo de un átomo de hidrógeno por un electrófilo.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-ethoxyphenyl)acridin-9-amine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : This compound has shown promise as an anticancer agent due to its ability to intercalate into DNA, disrupting replication and transcription processes. The intercalation mechanism inhibits critical enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and replication .

- Antimicrobial Properties : Studies indicate that acridine derivatives, including this compound, possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt cellular processes in bacteria and fungi .

- Antiviral Effects : Preliminary research suggests potential antiviral properties, although further investigation is necessary to establish efficacy against specific viral targets .

Biological Studies

The compound's ability to intercalate with DNA allows for its use in biological assays:

- Fluorescent Probes : this compound can serve as a fluorescent probe in biological studies, facilitating the visualization of biomolecules due to its inherent fluorescence properties .

- DNA Interaction Studies : Its interaction with DNA makes it valuable for studying DNA dynamics and enzyme interactions, providing insights into molecular biology and genetic research .

Material Science

This compound also finds applications beyond biological systems:

- Organic Semiconductors : The electronic properties of acridine derivatives make them suitable for use in organic semiconductors and light-emitting diodes (LEDs). Their ability to conduct electricity while maintaining photoluminescent properties is advantageous for developing new materials .

Case Studies

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via DNA intercalation. |

| Study 2 | Antimicrobial Efficacy | Showed effective inhibition against various bacterial strains in vitro. |

| Study 3 | Fluorescent Properties | Utilized as a probe in live-cell imaging, highlighting cellular structures effectively. |

Mecanismo De Acción

El mecanismo de acción de N-(4-etoxi-fenil)acridin-9-amina implica su capacidad de intercalarse en el ADN. Esta intercalación interrumpe la función normal del ADN, inhibiendo la actividad de enzimas como la topoisomerasa y la telomerasa, que son esenciales para la replicación y reparación del ADN . Esta interrupción puede conducir a la muerte celular, lo que hace que los derivados de acridina sean agentes anticancerígenos efectivos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acridine Derivatives

The biological and physicochemical properties of acridine derivatives are highly dependent on substituents attached to the phenyl ring and acridine core. Below is a detailed comparison with key analogs:

Substituent Effects on Physical Properties

Key Observations :

- Synthetic challenges : Methoxy-substituted acridines (e.g., 25–29 ) exhibit low yields (9–21%) due to steric hindrance during synthesis . Ethoxy analogs may face similar challenges.

- Spectral trends : Aromatic protons in the δ 6.8–8.9 ppm range and molecular ion peaks (e.g., m/z 348–458) are consistent across acridines .

Key Observations :

- Anticancer potency : Methoxy groups (e.g., G4 ) enhance DNA intercalation and topoisomerase inhibition, with IC₅₀ values in the low micromolar range . Ethoxy derivatives may exhibit similar or reduced activity due to increased steric bulk.

- Antimicrobial activity : Chloro- and thiadiazole-substituted acridines show broad-spectrum antibacterial effects, likely due to enhanced electrophilicity .

- Toxicity : Methoxy-substituted G4 demonstrates low acute toxicity (LD₅₀ > 1000 mg/kg), suggesting ethoxy analogs may also have favorable safety profiles .

Electronic and Structural Insights

- Methoxy vs.

- Planarity : The acridine core in G4 is slightly planar, facilitating intercalation into DNA helices. Ethoxy substituents may disrupt planarity, altering binding modes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)acridin-9-amine, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves multi-step modifications of acridine derivatives. A common approach starts with acridine precursors functionalized via palladium-catalyzed cross-coupling reactions to introduce the 4-ethoxyphenyl group. For example, Suzuki-Miyaura coupling using aryl boronic acids under mild conditions (e.g., 60–80°C, THF/H₂O solvent) can achieve selective substitution . Post-synthesis, purity is validated using HPLC, NMR (e.g., confirming aromatic proton shifts at δ 7.2–8.5 ppm), and mass spectrometry (m/z ~317 for [M+H]⁺) .

Q. How is the structural conformation of this compound characterized, and what computational tools support this?

- Methodology : X-ray crystallography or DFT calculations are used to determine the planar acridine core and dihedral angles between the ethoxyphenyl substituent and the acridine ring. SMILES notation (

C1=CC=C(C=C1)OC...) and InChIKey (YWWZVTFZBXVKRM-UHFFFAOYSA-N) from databases provide standardized structural validation . Collision cross-section (CCS) predictions via ion mobility spectrometry further confirm gas-phase conformation .

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

- Methodology : DNA intercalation is a key mechanism, assessed via UV-Vis hypochromicity (λmax ~260 nm) and ethidium bromide displacement assays . Antiproliferative activity is tested in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated from dose-response curves (typical range: 5–20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Reaction parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd(PPh₃)₄ at 2–5 mol%), and temperature gradients are systematically varied. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times from 24h to <6h while maintaining yields >85% . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) enhances scalability .

Q. How should researchers address conflicting data in anticancer activity studies across different cell lines?

- Methodology : Discrepancies (e.g., higher efficacy in leukemia vs. solid tumors) require analysis of cellular uptake (via LC-MS intracellular quantification) and efflux pump expression (e.g., P-gp via Western blot). Contradictions may arise from variations in membrane permeability or metabolic stability, assessed using Caco-2 monolayer assays or liver microsomal stability tests .

Q. What advanced techniques elucidate the DNA interaction mechanisms of this compound?

- Methodology : Circular dichroism (CD) spectroscopy detects DNA conformational changes (e.g., B-to-Z transitions) upon binding. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ~-8 kcal/mol) and intercalation sites (e.g., AT-rich regions). Fluorescence quenching titrations quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .

Methodological Challenges and Solutions

Q. How can researchers differentiate between intercalation and groove-binding modes in vitro?

- Solution : Competitive binding assays with known intercalators (e.g., ethidium) vs. groove binders (e.g., Hoechst 33258) are performed. Fluorescence resonance energy transfer (FRET) using labeled DNA (e.g., FAM/TAMRA probes) provides real-time binding kinetics .

Q. What strategies mitigate solubility issues during in vivo testing?

- Solution : Prodrug derivatization (e.g., phosphate esters) or nanoformulation (liposomes, PEGylated nanoparticles) enhances aqueous solubility. Solubility is quantified via shake-flask method (logP ~3.5) and validated in PBS (pH 7.4) .

Data Reproducibility and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.